molecular formula C19H21N3 B12176534 2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole CAS No. 380577-88-8

2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole

Cat. No.: B12176534
CAS No.: 380577-88-8
M. Wt: 291.4 g/mol
InChI Key: NYLBXJXLAMHKSG-UHFFFAOYSA-N
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Description

2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole is a complex organic compound that features a unique structure combining an indole core with pyridine and pyrrolidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 3-(1-methyl-2-pyrrolidinyl)pyridine share structural similarities.

    Indole derivatives: Compounds with modifications at the indole core, such as 2-methylindole.

Uniqueness

2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole is unique due to the combination of its indole, pyridine, and pyrrolidine moieties.

Properties

CAS No.

380577-88-8

Molecular Formula

C19H21N3

Molecular Weight

291.4 g/mol

IUPAC Name

2-methyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C19H21N3/c1-14-18(15-8-2-3-9-16(15)21-14)19(22-12-6-7-13-22)17-10-4-5-11-20-17/h2-5,8-11,19,21H,6-7,12-13H2,1H3

InChI Key

NYLBXJXLAMHKSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCCC4

solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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